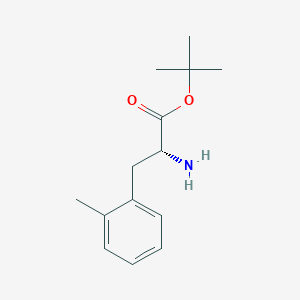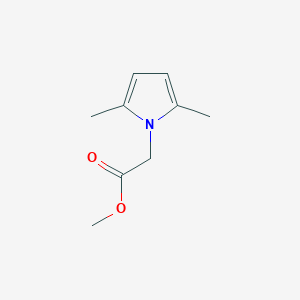![molecular formula C16H16N2O5 B6602565 3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]propanoic acid CAS No. 2703760-58-9](/img/structure/B6602565.png)
3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]propanoic acid” is a research compound with a molecular formula of C16H15N3O6 and a molecular weight of 345.31 g/mol. It is also known as 2- (2- (2,6-dioxopiperidin-3-yl)-3-oxoisoindolin-5-yl)acetic acid .
Synthesis Analysis
The synthesis of this compound involves several steps of substitution, click reaction, and addition reaction . The yield of the synthesis process is reported to be 71.92% .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C15H14N2O5/c18-12-4-3-11 (14 (21)16-12)17-7-9-2-1-8 (6-13 (19)20)5-10 (9)15 (17)22/h1-2,5,11H,3-4,6-7H2, (H,19,20) (H,16,18,21) .Chemical Reactions Analysis
The compound exhibits inhibitory activity and can suppress cell proliferation . The representative compound P1 could inhibit the expression of mTOR downstream proteins and the growth of cancer cells by inducing autophagy .Physical And Chemical Properties Analysis
The compound is a yellow to very dark yellow powder or crystals .Wissenschaftliche Forschungsanwendungen
3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]propanoic acid is used in a variety of scientific research applications, including organic synthesis, biochemistry, and pharmacology. It is used as a starting material for the synthesis of other compounds, such as amino acids and peptides, as well as for the synthesis of polymers and other materials. It is also used in the synthesis of drugs and other pharmaceuticals.
Wirkmechanismus
3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]propanoic acid is an inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of thymidine and other nucleotides. The mechanism of action of this compound is not fully understood, but it is believed to inhibit DHFR by binding to the enzyme and preventing it from catalyzing the reduction of dihydrofolate to tetrahydrofolate.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, and it has been used as an antimicrobial agent. It has also been used to inhibit the growth of certain cancer cells, and it has been shown to possess anti-inflammatory and analgesic properties. In addition, this compound has been shown to possess antioxidant properties, which may be beneficial in the prevention and treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]propanoic acid in laboratory experiments has several advantages, including its low cost and easy availability, as well as its wide range of applications. However, there are also some limitations to its use, including its low solubility in water and its potential to cause skin and eye irritation.
Zukünftige Richtungen
3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]propanoic acid has a wide range of potential applications, and there are many future directions for research. These include further research into its mechanism of action and potential therapeutic uses, as well as its potential use in the synthesis of novel compounds and materials. In addition, further research is needed to explore its potential applications in the fields of medicine, agriculture, and biotechnology. Finally, further research is needed to explore its potential toxicity and environmental impact.
Synthesemethoden
3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]propanoic acid can be synthesized in a variety of ways, including the reaction of 2,6-dioxopiperidin-3-yl chloride with propanoic acid in the presence of base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of 60-90°C. The product is then purified using column chromatography or recrystallization.
Safety and Hazards
Eigenschaften
IUPAC Name |
3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c19-13-5-4-12(15(22)17-13)18-8-10-7-9(2-6-14(20)21)1-3-11(10)16(18)23/h1,3,7,12H,2,4-6,8H2,(H,20,21)(H,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGLSDIRVYQGRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[1-(2-chlorophenyl)-5-(3-cyclopropoxyphenyl)-1H-pyrazol-3-yl]methoxy}-2-methylpropanoic acid](/img/structure/B6602483.png)
amine hydrochloride](/img/structure/B6602499.png)



![2-Chloro-N-[2-(2,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B6602539.png)
![6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B6602544.png)

![3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]-N-methylpropanamide](/img/structure/B6602554.png)

![tert-butyl 3-hydroxy-3-(trifluoromethyl)-3H,3aH,4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B6602561.png)
![2-[6-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-yl]-5-(piperidine-1-carbonyl)-2,3-dihydro-1H-isoindol-1-one](/img/structure/B6602573.png)

